molecular formula C20H23FN2O3 B10880347 (2,3-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone

(2,3-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10880347
M. Wt: 358.4 g/mol
InChI Key: ZCABNZUVILAECM-UHFFFAOYSA-N
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Description

(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group and a fluorobenzyl-substituted piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the synthesis may involve the reaction of 2,3-dimethoxyphenylamine with 4-(2-fluorobenzyl)piperazine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, this compound may be used to study the effects of fluorobenzyl-substituted piperazines on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets .

Medicine

Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to a biological response. The piperazine moiety can also play a role in modulating the compound’s activity by affecting its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both the dimethoxyphenyl and fluorobenzyl-substituted piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23FN2O3/c1-25-18-9-5-7-16(19(18)26-2)20(24)23-12-10-22(11-13-23)14-15-6-3-4-8-17(15)21/h3-9H,10-14H2,1-2H3

InChI Key

ZCABNZUVILAECM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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